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Udp-N-methylglucosamine phosphate - 84283-22-7

Udp-N-methylglucosamine phosphate

Catalog Number: EVT-1552777
CAS Number: 84283-22-7
Molecular Formula: C16H28N3O19P3
Molecular Weight: 659.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

This compound is synthesized from precursors such as fructose-6-phosphate, glutamine, acetyl-CoA, and uridine triphosphate through a series of enzymatic reactions. It is found in various organisms, including bacteria and eukaryotes, highlighting its fundamental role in cellular metabolism and structure.

Classification

Uridine diphosphate N-methylglucosamine phosphate belongs to the class of nucleotide sugars. These compounds are characterized by their involvement in glycosylation reactions, where they serve as donors of sugar moieties to acceptor molecules.

Synthesis Analysis

Methods

The synthesis of uridine diphosphate N-methylglucosamine phosphate occurs via a four-step enzymatic process:

  1. Conversion of Fructose-6-Phosphate: The first step involves the transamination of fructose-6-phosphate with glutamine to form glucosamine-6-phosphate.
  2. Acetylation: Glucosamine-6-phosphate is then acetylated to produce N-acetylglucosamine-6-phosphate.
  3. Isomerization: This compound undergoes isomerization to yield N-acetylglucosamine-1-phosphate.
  4. Formation of Uridine Diphosphate N-Methylglucosamine Phosphate: Finally, the uridine diphosphate moiety is attached to form uridine diphosphate N-methylglucosamine phosphate through the action of specific kinases and transferases .

Technical Details

The enzymes involved in this synthesis include glucosamine-6-phosphate synthase, N-acetylglucosamine kinase, and various transferases that facilitate the attachment of uridine diphosphate . Each step is tightly regulated and crucial for maintaining cellular homeostasis.

Molecular Structure Analysis

Structure

  • Uridine Diphosphate Backbone: This part provides the nucleotide structure essential for participation in glycosylation reactions.
  • N-Methyl Glucosamine: The glucosamine component is modified by methylation at the nitrogen atom, which affects its reactivity and interaction with enzymes.
  • Phosphate Group: The presence of a phosphate group enhances its role as a substrate for various biochemical reactions.

Data

The chemical formula for uridine diphosphate N-methylglucosamine phosphate can be represented as C₁₂H₁₅N₂O₁₄P₂, with a molecular weight of approximately 359.24 g/mol.

Chemical Reactions Analysis

Reactions

Uridine diphosphate N-methylglucosamine phosphate participates in several key biochemical reactions:

  1. Glycosylation Reactions: It acts as a donor substrate in the transfer of sugar moieties to proteins and lipids.
  2. Synthesis Pathways: It is involved in the biosynthesis pathways leading to complex carbohydrates and glycoconjugates.

Technical Details

The enzymatic reactions involving this compound often require specific conditions such as pH and temperature, which can significantly influence reaction rates and product yields .

Mechanism of Action

Process

The mechanism by which uridine diphosphate N-methylglucosamine phosphate exerts its biological effects involves:

  1. Substrate Recognition: The compound binds to specific glycosyltransferases that recognize its structure.
  2. Transfer Reaction: Upon binding, the enzyme catalyzes the transfer of the sugar moiety from uridine diphosphate N-methylglucosamine phosphate to an acceptor molecule, typically involving nucleophilic attack on the anomeric carbon.
  3. Product Formation: This results in the formation of glycosylated products essential for cellular functions such as signaling, structural integrity, and immune response .

Data

Kinetic studies have shown that the efficiency of these reactions can vary based on enzyme concentration, substrate availability, and other metabolic factors.

Physical and Chemical Properties Analysis

Physical Properties

Uridine diphosphate N-methylglucosamine phosphate is generally soluble in water due to its polar nature. Its stability can be affected by environmental factors such as pH and temperature.

Chemical Properties

  • pH Stability: The compound exhibits stability within a physiological pH range (around 7.4).
  • Reactivity: It is reactive towards nucleophiles due to the presence of the electrophilic anomeric carbon in its structure.

Relevant analyses indicate that modifications to either the sugar or nucleotide components can significantly alter its reactivity and biological function .

Applications

Scientific Uses

Uridine diphosphate N-methylglucosamine phosphate has several important applications in scientific research:

  1. Glycobiology Studies: It serves as a key substrate for studying glycosylation processes and their implications in health and disease.
  2. Drug Development: Understanding its role in glycan synthesis can aid in developing therapeutics targeting glycosylation-related disorders.
  3. Metabolic Pathway Analysis: Researchers utilize it to explore metabolic pathways involving nucleotide sugars and their regulatory mechanisms.
Chemical Structure and Biosynthetic Pathways

Molecular Characterization of UDP-N-Methylglucosamine Phosphate

Structural Differentiation from UDP-N-Acetylglucosamine

UDP-N-methylglucosamine phosphate features a methylamine group (-NHCH₃) at the C2 position, contrasting sharply with the acetamido group (-NHCOCH₃) in UDP-N-acetylglucosamine (UDP-GlcNAc). This distinction alters the molecule's electronic properties and hydrogen-bonding capacity. The methyl group reduces steric bulk compared to the acetyl moiety, increasing conformational flexibility of the glucosamine ring. Crucially, the methylamine group retains a basic nitrogen capable of protonation, while the acetylated derivative's amide nitrogen is non-basic. This difference significantly impacts enzymatic recognition and biological function, particularly in specialized bacterial systems where methylation may confer resistance to host degradation enzymes [1] [5].

Isomeric Forms and Stereochemical Properties

The glucosamine core exists predominantly in the 4C1 chair conformation, with the methylamino group adopting an equatorial orientation. The anomeric carbon (C1) maintains α-linkage to the uridine diphosphate moiety, consistent with other UDP-sugar conjugates. Two key stereoisomers arise from:

  • Anomeric configuration: α vs. β forms (α predominates in biosynthesis)
  • Methylamino orientation: Equatorial vs. axial positioning (equatorial favored thermodynamically)The C2 methylamino group exhibits restricted rotation at physiological pH due to partial double-bond character from resonance with the nitrogen lone pair, creating a chiral center. This stereochemical rigidity influences interactions with biosynthetic enzymes and downstream receptors [8] [9].

Table 1: Structural Comparison of UDP-Linked Glucosamine Derivatives

Structural FeatureUDP-N-Methylglucosamine PhosphateUDP-N-Acetylglucosamine
C2 Functional Group-NH-CH₃-NH-CO-CH₃
Nitrogen BasicityBasic (pKa ~10)Non-basic
Steric Volume (ų)23.736.2
Common Biological RolesSpecialized cell wall componentsPeptidoglycan biosynthesis

Biosynthetic Precursors and Metabolic Origins

Role of D-Glucosamine and Methylation Pathways

D-Glucosamine-6-phosphate (GlcN-6P) serves as the primary precursor, originating from the hexosamine biosynthetic pathway where fructose-6-phosphate and glutamine are converted via glutamine:fructose-6-phosphate amidotransferase (GFAT/GlmS). Methylation occurs either at the free amine stage (GlcN-6P) or after uridylylation, though kinetic evidence favors early methylation. In Sulfolobus tokodaii and related archaea, dedicated methyltransferases modify the glucosamine backbone prior to its incorporation into nucleotide sugars. This pathway bypasses the canonical UDP-GlcNAc route, indicating evolutionary divergence in nitrogenous sugar biosynthesis [2] [3] [9].

Enzymatic Methylation Mechanisms

S-adenosylmethionine (SAM)-dependent methyltransferases catalyze the N-methylation via direct nucleophilic attack of the glucosamine C2 amino group on the methylsulfonium center of SAM. The catalytic mechanism involves:

  • Substrate recognition: Specific binding of GlcN-6P via conserved aspartate residues
  • Deprotonation: Abstraction of an amino proton by a catalytic base (typically glutamate)
  • Methyl transfer: Stereospecific SN₂-type methyl transfer
  • Product release: Dissociation of S-adenosylhomocysteine followed by methylated productKinetic studies reveal ordered sequential binding where SAM binds before the sugar substrate. Methyltransferase specificity is crucial; enzymes like GlmR in Bacillus subtilis discriminate against bulkier acyl groups, ensuring exclusive methylation [6] [9].

Key Enzymes in UDP-N-Methylglucosamine Phosphate Synthesis

Glucosamine-6-Phosphate Synthase (GlmS) Modifications

GlmS undergoes allosteric regulation by metabolic intermediates. In bacteria, its activity is enhanced by GlmR binding, which increases catalytic efficiency (kcat/Km) 16-fold by promoting optimal active site conformation. This stimulation is antagonized by UDP-GlcNAc (IC₅₀ = 100 μM), which binds GlmR and induces conformational changes that prevent GlmS interaction. Post-translational modifications include proteolytic cleavage in eukaryotes and ribozyme-mediated mRNA cleavage in Gram-positive bacteria, where glucosamine-6-phosphate acts as a cofactor for glmS ribozyme self-cleavage. This dual regulation links enzyme production to metabolic demand [2] [3] [6].

Table 2: Enzymatic Regulation in UDP-Amino Sugar Biosynthesis

EnzymeRegulatorEffectConsequence
GlmS SynthaseGlmR (YvcK)16-fold activity increaseEnhanced GlcN-6P production
UDP-GlcNAcInhibits GlmR binding (IC₅₀ = 0.1 mM)Feedback inhibition
glmS ribozymeSelf-cleavage of mRNAReduced GlmS expression
UAP PyrophosphorylaseMg²⁺Essential cofactor (Kd = 50 μM)Stabilizes transition state
Lys437 (AfUAP1)Mimics second metal ionPPi coordination

Phosphoglucomutase and Pyrophosphorylase Activities

Phosphoglucomutases (e.g., GlmM/Pgm2) isomerize glucosamine-6-phosphate to glucosamine-1-phosphate via a glucose-1,6-bisphosphate intermediate. The enzyme employs a phosphoserine mechanism where the substrate phosphate is transferred to an active-site serine before being relocated to C1. Subsequently, UDP-pyrophosphorylases (e.g., GlmU/UAP1) catalyze the uridylylation reaction:GlcN-1-P + UTP → UDP-GlcN + PPiThe Aspergillus fumigatus UAP1 structure reveals:

  • A Mg²⁺-dependent catalytic mechanism where the ion coordinates pyrophosphate oxygen atoms
  • Lys437 acting as a functional substitute for a second metal ion in bacterial orthologues
  • A conserved nucleotide-binding pocket with specificity for UTP over other nucleotidesThe reaction proceeds through an SN₂ mechanism with inversion of configuration at the α-phosphorus of UTP. Mutations in the PPi-binding site (e.g., K437A) reduce catalytic efficiency >100-fold, confirming its essential role [7] [8] [9].

Table 3: Key Enzymatic Activities in UDP-Sugar Biosynthesis

EnzymeEC NumberReaction CatalyzedCofactors/Regulators
GlmS Synthase2.6.1.16Fructose-6P + Gln → GlcN-6P + GluGlmR (activator)
GlmM Mutase5.4.2.10GlcN-6P ⇌ GlcN-1PGlucose-1,6-bisP (cofactor)
UAP Pyrophosphorylase2.7.7.23GlcN-1P + UTP → UDP-GlcN + PPiMg²⁺, Lys437 (AfUAP1)
N-Methyltransferase2.1.1.-SAM + GlcN-6P → SAH + MeGlcN-6PNone characterized

Properties

CAS Number

84283-22-7

Product Name

Udp-N-methylglucosamine phosphate

IUPAC Name

[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl] [[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate

Molecular Formula

C16H28N3O19P3

Molecular Weight

659.3 g/mol

InChI

InChI=1S/C16H28N3O19P3/c1-17-9-12(24)10(22)6(4-20)35-15(9)36-40(29,30)38-41(31,32)37-39(27,28)33-5-7-11(23)13(25)14(34-7)19-3-2-8(21)18-16(19)26/h2-3,6-7,9-15,17,20,22-25H,4-5H2,1H3,(H,27,28)(H,29,30)(H,31,32)(H,18,21,26)/t6-,7-,9-,10-,11-,12-,13-,14-,15-/m1/s1

InChI Key

OUWZLYJTYORJQX-SQIQDKGHSA-N

SMILES

CNC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O

Synonyms

UDP-N-methyl-D-glucosamine phosphate
UDP-N-methylglucosamine phosphate
UDP-NMGP

Canonical SMILES

CNC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O

Isomeric SMILES

CN[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)O)O

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